1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]urea
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Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]urea typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Imidazole and Pyrimidine Coupling: The imidazole and pyrimidine moieties can be coupled using a palladium-catalyzed cross-coupling reaction.
Urea Formation: The final step involves the reaction of the benzodioxin derivative with the imidazole-pyrimidine intermediate in the presence of a urea-forming reagent such as phosgene or a suitable isocyanate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the imidazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The binding of the compound to its targets can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(1H-imidazol-1-yl)pyrimidin-4-yl]urea
- 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(1H-imidazol-1-yl)pyrimidin-6-yl]urea
Uniqueness
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]urea is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-imidazol-1-ylpyrimidin-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3/c23-16(20-11-1-2-13-14(7-11)25-6-5-24-13)21-12-8-18-15(19-9-12)22-4-3-17-10-22/h1-4,7-10H,5-6H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLLBPMOXAJMCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)NC3=CN=C(N=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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